[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Overview
Description
[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring The piperazine ring is linked to a methanone group that is substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine to form 4-[[3-(trifluoromethyl)phenyl]methyl]piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone is studied for its potential interactions with biological macromolecules. It is used in the design of new drugs and therapeutic agents.
Medicine
The compound has potential applications in medicine, particularly in the development of pharmaceuticals. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trimethoxyphenyl group contributes to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
- [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
- [4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the trimethoxyphenyl group provides unique binding characteristics. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4/c1-29-18-12-16(13-19(30-2)20(18)31-3)21(28)27-9-7-26(8-10-27)14-15-5-4-6-17(11-15)22(23,24)25/h4-6,11-13H,7-10,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPPBLAOBYUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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